N-(3,5-Dimethoxyphenyl)-2-({2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide
Description
This compound features a chromeno[2,3-d]pyrimidine core fused with a phenyl group at position 2 and a sulfanylacetamide moiety at position 2. The acetamide chain is substituted with a 3,5-dimethoxyphenyl group, which contributes to its electronic and steric profile.
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[(2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O4S/c1-32-20-13-19(14-21(15-20)33-2)28-24(31)16-35-27-22-12-18-10-6-7-11-23(18)34-26(22)29-25(30-27)17-8-4-3-5-9-17/h3-11,13-15H,12,16H2,1-2H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYFLXSOSTYYXCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CSC2=NC(=NC3=C2CC4=CC=CC=C4O3)C5=CC=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-Dimethoxyphenyl)-2-({2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, particularly focusing on its anticancer and anticonvulsant properties.
Chemical Structure and Synthesis
The compound features a chromeno-pyrimidine core with a methoxy group and a sulfanyl acetamide moiety. The synthesis typically involves multi-step reactions that include the formation of the chromeno-pyrimidine structure followed by the attachment of the dimethoxyphenyl and sulfanyl groups. The synthetic routes often utilize organic solvents and catalysts under controlled conditions to ensure high purity and yield.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical pathways such as cell proliferation and apoptosis.
- Receptor Modulation : It can bind to various receptors, potentially influencing signal transduction pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For example:
- Cell Line Studies : In vitro tests have shown that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, including MCF-7 (breast carcinoma) and HepG2 (liver carcinoma). The half-maximal effective concentration (EC50) values for these compounds were reported to be lower than those of standard chemotherapeutics like doxorubicin .
| Compound | Cell Line | EC50 (μM) | Reference |
|---|---|---|---|
| N-(3,5-Dimethoxyphenyl)-2-{...} | MCF-7 | 10.28 | |
| N-(3,5-Dimethoxyphenyl)-2-{...} | HepG2 | 10.79 |
Anticonvulsant Activity
The anticonvulsant properties have also been evaluated through various animal models. Initial screening indicated that certain derivatives showed protective effects in maximal electroshock (MES) seizure models:
- Animal Studies : Compounds were tested for their ability to prevent seizures induced by electrical stimulation. The results indicated that some derivatives were effective at doses as low as 100 mg/kg .
Case Studies and Research Findings
- Anticancer Efficacy : A study reported that compounds similar to N-(3,5-Dimethoxyphenyl)-2-{...} exhibited enhanced anticancer activity when modified with fluorine atoms, which improved metabolic stability and bioavailability .
- Mechanistic Insights : Molecular docking studies suggested that these compounds interact with specific proteins involved in cancer progression, leading to the inhibition of tumor growth through apoptosis induction .
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that compounds containing the chromeno-pyrimidine structure exhibit promising anticancer activities. The specific compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Case Studies and Findings
- In vitro Studies : Research has shown that N-(3,5-dimethoxyphenyl)-2-({2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide demonstrates significant cytotoxicity against human breast carcinoma (MCF-7) and lung carcinoma (A549) cell lines. The compound exhibited IC50 values indicating effective inhibition of cell proliferation compared to standard chemotherapeutic agents like doxorubicin and cisplatin .
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis and disruption of tubulin polymerization. Molecular docking studies suggest that the compound binds effectively to the colchicine site on tubulin, leading to antiproliferative effects .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound.
Key Insights from SAR Analysis
| Substituent | Effect on Activity |
|---|---|
| Dimethoxy groups on phenyl ring | Enhance lipophilicity and cellular uptake |
| Sulfanyl group | Contributes to increased cytotoxicity against cancer cells |
| Chromeno-pyrimidine scaffold | Essential for interaction with biological targets |
Studies indicate that modifications to the substituents can lead to improved potency and selectivity against various cancer types .
Additional Biological Activities
Beyond anticancer properties, this compound may possess other biological activities:
- Antimicrobial Activity : Preliminary investigations suggest potential antibacterial effects against Gram-positive and Gram-negative bacteria. The incorporation of sulfur in the molecular structure is believed to enhance antimicrobial efficacy .
- Neuroprotective Effects : There is emerging evidence that compounds with similar structures may exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases. Further research is needed to establish these effects conclusively.
Comparison with Similar Compounds
Core Heterocyclic Scaffold Differences
- Target Compound: Chromeno[2,3-d]pyrimidine (fused bicyclic system).
- Analog 1 : N-(3,5-Dimethoxyphenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (triazole core) .
- Analog 2 : N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide (pyrimidine-sulfonamide hybrid) .
Key Observations :
- The chromeno-pyrimidine core in the target compound offers greater rigidity and aromatic surface area compared to the triazole or pyrimidine-sulfonamide analogs. This may enhance binding affinity to hydrophobic targets but reduce conformational flexibility .
Substituent Effects on Physicochemical Properties
| Property | Target Compound | Analog 1 (Triazole) | Analog 2 (Pyrimidine-Sulfonamide) |
|---|---|---|---|
| Aromatic Substituent | 3,5-Dimethoxyphenyl (electron-donating) | 4-Pyridinyl (electron-withdrawing) | 2,4,6-Trimethylbenzenesulfonamide |
| Sulfur Group | Sulfanyl (thioether) | Sulfanyl (thioether) | Sulfonamide (SO2NH2) |
| Polar Groups | Methoxy | Pyridine, methylphenyl | Morpholine, sulfonamide |
| Solubility | Likely low (hydrophobic core) | Moderate (pyridine enhances polarity) | Higher (morpholine, sulfonamide) |
Spectroscopic Characterization
Infrared (IR) Spectroscopy :
1H-NMR :
- Target Compound: Aromatic protons (6.4–7.8 ppm for chromeno-pyrimidine and dimethoxyphenyl), NHCO resonance ~10.2 ppm .
- Analog 2 : Distinct downfield shifts for sulfonamide NH2 (~7.8 ppm) and cyclopentyl CH2 (1.9–2.0 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
